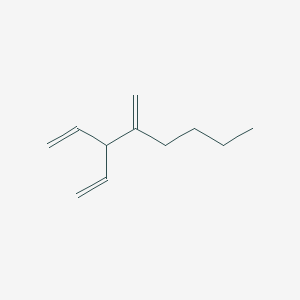
Silane, trimethyl(phenylacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl(phenylacetyl)-: is an organosilicon compound with the molecular formula C11H14Si. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility in organic synthesis and their ability to form strong bonds with various substrates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl(phenylacetyl)- typically involves the reaction of phenylacetyl chloride with trimethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The process can be summarized as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{COCl} + \text{(CH}_3\text{)}_3\text{SiH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CO}\text{Si(CH}_3\text{)}_3 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of Silane, trimethyl(phenylacetyl)- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Silane, trimethyl(phenylacetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl(phenylacetyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Wirkmechanismus
The mechanism of action of Silane, trimethyl(phenylacetyl)- involves the formation of strong silicon-carbon bonds. The silicon atom in the compound can act as a radical donor or acceptor, facilitating various chemical reactions. The molecular targets and pathways involved include:
Radical Reactions: The silicon atom can stabilize radical intermediates, making it useful in radical-based reactions.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where it adds across double bonds in alkenes and alkynes.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, known for its reactivity and use in semiconductor industries.
Phenyl(trimethylsilyl)acetylene: Another organosilicon compound with similar applications in organic synthesis.
Uniqueness: Silane, trimethyl(phenylacetyl)- is unique due to its specific combination of a phenylacetyl group with a trimethylsilyl group, providing distinct reactivity and stability compared to other silanes. This makes it particularly valuable in specialized applications where both stability and reactivity are required .
Eigenschaften
CAS-Nummer |
56583-94-9 |
|---|---|
Molekularformel |
C11H16OSi |
Molekulargewicht |
192.33 g/mol |
IUPAC-Name |
2-phenyl-1-trimethylsilylethanone |
InChI |
InChI=1S/C11H16OSi/c1-13(2,3)11(12)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
BCRZWEQCCUZXKL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


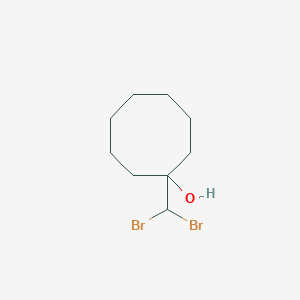
![(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane](/img/structure/B14624311.png)
![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)

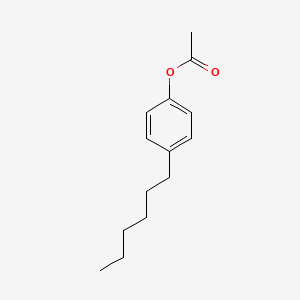
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)
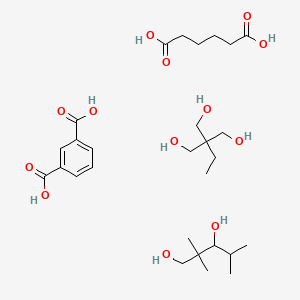
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
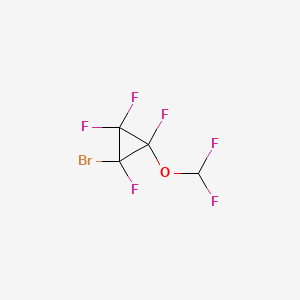
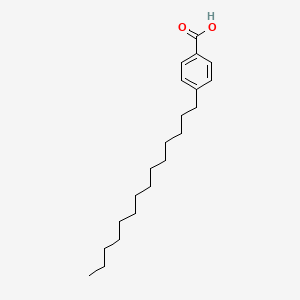
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
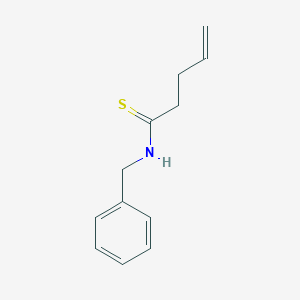
![1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol](/img/structure/B14624377.png)
